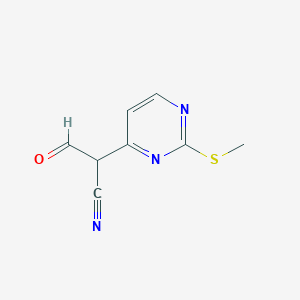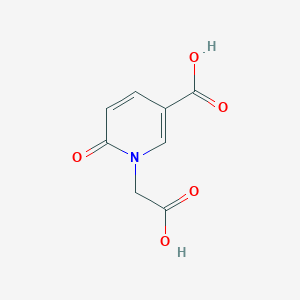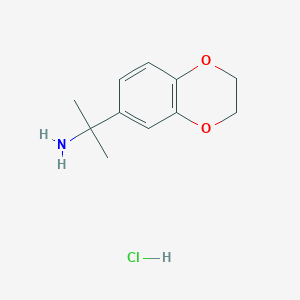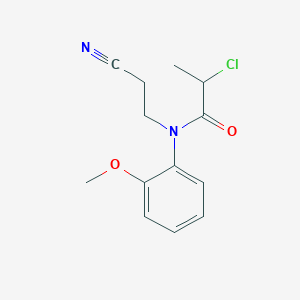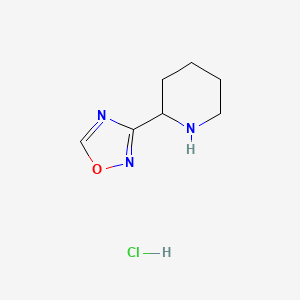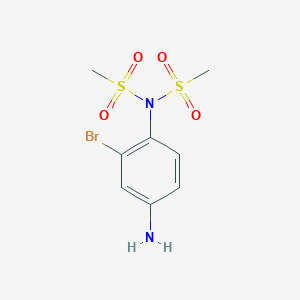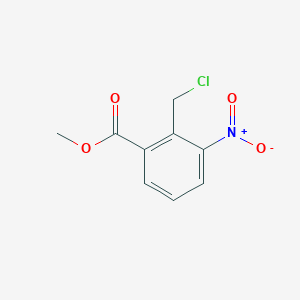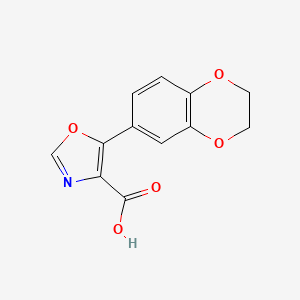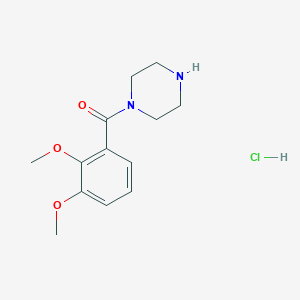
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1240526-88-8 . It has a molecular weight of 319.63 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a powder . It has a molecular weight of 319.63 .Applications De Recherche Scientifique
PET Radiotracer Synthesis
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride has been utilized in the synthesis of PET radiotracers. A study demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can be useful for studying CB1 cannabinoid receptors in animal brains (Katoch-Rouse & Horti, 2003).
Soluble Epoxide Hydrolase Inhibition
In the realm of medicinal chemistry, derivatives of piperidine-4-carboxamide, which include structures similar to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, have been identified as inhibitors of soluble epoxide hydrolase. This discovery has implications in the study of various disease models (Thalji et al., 2013).
Radioligand Development
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its analogs have been synthesized as potential radioligands for PET imaging of cerebral cannabinoid receptors (Fan et al., 2006).
Anti-acetylcholinesterase Activity
Compounds structurally related to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have been explored for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the development of antidementia agents (Sugimoto et al., 1990).
TRPV1 Antagonists
Research into derivatives of piperidine-4-carboxamide, like N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, has led to the development of transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds hold potential for treating conditions like neuropathic pain (Oka et al., 2018).
Rho Kinase Inhibition
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its structural analogs have been investigated for their role as Rho kinase inhibitors, which are significant in treating central nervous system disorders (Wei et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety And Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .
Propriétés
IUPAC Name |
N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMJOHCYIZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
